3-[(2,5-dimethylphenyl)sulfonylamino]propanoic Acid
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-3-4-9(2)10(7-8)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFNLNRBHVYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Novel N-Sulfonylated β-Amino Acids
Executive Summary & Strategic Importance
N-sulfonylated β-amino acids represent a critical scaffold in modern medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids offer unique conformational bias (forming helices/sheets in peptides) and enhanced proteolytic stability. The introduction of the
-
Bioisosterism: Mimicking the transition state of peptide bond hydrolysis, making them potent protease inhibitors.
-
Lipophilicity Modulation: Improving membrane permeability compared to free amines or carboxylates.
-
Rigidity: The sulfonamide bond restricts rotatable bonds, locking bioactive conformations.
This guide details three high-fidelity synthetic workflows designed for the generation of novel entities, moving beyond trivial functionalization to stereoselective scaffold construction.
Strategic Workflow A: Catalytic Asymmetric Mannich Reaction
Best for: De novo construction of chiral centers with high enantioselectivity.
The Mannich reaction between
Mechanistic Logic
We utilize chiral organocatalysts (e.g., thioureas or proline derivatives) or chiral auxiliaries (e.g.,
[1]
Standardized Protocol: -Sulfinyl Imine Route
Note: This method uses the Ellman auxiliary approach for maximum reliability.
Reagents:
-
Aldehyde (R-CHO)
-
(S)-(-)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Lithium enolate of ester/ketone
Step-by-Step Methodology:
-
Imine Formation: Dissolve (S)-tert-butanesulfinamide (1.0 equiv) and aldehyde (1.1 equiv) in dry THF. Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at RT for 12h. Quench with brine, filter, and concentrate to yield the chiral
-sulfinyl imine. -
Mannich Addition: Generate the lithium enolate of your ester (e.g., methyl acetate) using LDA (1.2 equiv) in THF at -78°C.
-
Coupling: Add the
-sulfinyl imine (in THF) slowly to the enolate at -78°C. Stir for 4h. -
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Sulfonyl Exchange (The "Novelty" Step): Treat the purified intermediate with HCl/dioxane to remove the sulfinyl group, yielding the free amine salt. Immediately react with the desired sulfonyl chloride (R-SO₂Cl) and Et₃N in DCM to install the novel sulfonyl pharmacophore.
Critical Control Point: The temperature must remain at -78°C during enolate addition to prevent racemization.
Strategic Workflow B: Regioselective Ring-Opening of -Sulfonyl Aziridines
Best for: Introducing nucleophilic side chains (O-, S-, N-based) at the
This method leverages the high strain energy of the aziridine ring. By starting with an
Regioselectivity Map
The site of nucleophilic attack is governed by the electronic nature of the substituent and the catalyst.
-
C3 Attack (Terminal): Favored by steric bulk at C2 and non-coordinating solvents.
-
C2 Attack (Internal): Favored by electronic activation (e.g., adjacent phenyl rings) or chelating Lewis acids.
Protocol: Pd-Catalyzed Carbonylation
To convert the aziridine directly to a
-
Setup: In a high-pressure reactor, dissolve
-sulfonyl aziridine (1 mmol) in EtOH. -
Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Reaction: Pressurize with CO (30 atm) and heat to 60°C for 24h.
-
Mechanism: The Pd(0) species inserts into the C-N bond (oxidative addition), followed by CO insertion and alcoholysis.
-
Result: This yields the ethyl ester of the
-sulfonyl -amino acid with high regiocontrol depending on the aziridine substitution.
Strategic Workflow C: Arndt-Eistert Homologation (Safety-Optimized)
Best for: Converting commercially available
Traditional Arndt-Eistert uses diazomethane (explosive).[2] We recommend the TMS-Diazomethane or Flow Chemistry variant for safety and scalability.
Comparative Data: Homologation Methods
| Parameter | Traditional (Diazomethane) | Modern (TMS-Diazomethane) | Flow Photochemistry |
| Safety Profile | High Risk (Explosive) | Moderate (Toxic) | High Safety (In situ gen.) |
| Yield | 70-90% | 60-85% | 75-95% |
| Scalability | Poor (<1g) | Moderate (1-10g) | Excellent (>100g) |
| Reagent Cost | Low | High | Moderate |
Protocol: TMS-Diazomethane Route
-
Activation: Convert
-sulfonyl -amino acid to the mixed anhydride using Ethyl Chloroformate and NMM (N-methylmorpholine) in THF at -15°C. -
Diazotization: Add TMS-Diazomethane (2.0 equiv) dropwise. Stir at 0°C for 3h.
-
Wolff Rearrangement: Dissolve the crude diazo ketone in THF/H₂O (9:1). Add Silver Benzoate (10 mol%) and Et₃N. Sonicate or heat to 60°C.
-
Outcome: The carbon chain extends by one CH₂, yielding the
-amino acid.
References
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. (2024). [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. (2021). [Link]
-
A novel approach to C1 homologation of carboxylic acids. Nature Communications / University of Amsterdam. (2024).[3] [Link]
-
Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions. Organic Letters. (2010). [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Medicinal Chemistry. (2025). [Link]
Sources
An In-Depth Technical Guide to the Structural Analogs of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid, a molecule belonging to the N-arylsulfonyl-β-alanine class. While specific biological data for this exact compound is not extensively documented in publicly available literature, this guide synthesizes information on closely related analogs to elucidate potential therapeutic applications, structure-activity relationships (SAR), and synthetic methodologies. By examining the broader class of N-sulfonylated amino acids, we aim to provide a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold. This document delves into the rationale behind experimental design, offers detailed synthetic protocols for analogous structures, and explores the potential biological targets and signaling pathways implicated for this class of compounds.
Introduction: The N-Arylsulfonyl-β-Alanine Scaffold
The N-arylsulfonyl-β-alanine scaffold represents a versatile pharmacophore in medicinal chemistry. The sulfonamide group, a key feature of this scaffold, is a well-established functional group in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. The β-alanine moiety, a naturally occurring β-amino acid, provides a flexible linker and opportunities for diverse chemical modifications. The combination of an arylsulfonyl group with a β-amino acid creates a unique chemical entity with the potential to interact with a variety of biological targets.
The core molecule, this compound, features a 2,5-dimethylphenyl group, which can influence the compound's lipophilicity and steric interactions with its biological target. Understanding the interplay between the nature of the aryl substitution, the sulfonamide linkage, and the β-alanine backbone is crucial for the rational design of potent and selective analogs.
Rationale for Analog Design and Potential Therapeutic Targets
The design of structural analogs of this compound is driven by the need to explore and optimize potential biological activities. Based on the known pharmacology of related N-substituted β-alanine and sulfonamide derivatives, several therapeutic areas present compelling opportunities for investigation.
Enzyme Inhibition
N-sulfonylated amino acid derivatives have shown promise as inhibitors of various enzymes. The structural similarity of the β-alanine core to endogenous enzyme substrates or transition states can be exploited for targeted inhibition.
-
Carnosine Synthetase Inhibition: Analogs of β-alanine have been investigated as inhibitors of carnosine synthetase, an enzyme responsible for the biosynthesis of carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.[1]
-
Pantothenate Synthetase Inhibition: The β-alanine moiety is a precursor for the biosynthesis of pantothenate (Vitamin B5), a key component of Coenzyme A. Analogs of β-alanine have been explored as potential inhibitors of pantothenate synthetase, which could serve as a novel antibacterial strategy.[2]
Receptor Modulation
The N-arylsulfonyl-β-alanine scaffold can be tailored to interact with specific receptors, leading to either agonistic or antagonistic activity.
-
Glucagon Receptor Antagonism: Derivatives of β-alanine have been identified as orally available antagonists of the glucagon receptor, a key target in the management of type 2 diabetes.[3]
Antimicrobial and Anticancer Applications
The sulfonamide moiety is a classic pharmacophore in antimicrobial agents. Furthermore, propanoic acid derivatives have demonstrated both antimicrobial and anticancer activities.[4][5] The 2,5-dimethylphenyl group is also a feature in some antimicrobial compounds.
Synthetic Strategies and Methodologies
General Synthesis of N-Arylsulfonyl-β-Alanines
The synthesis of N-arylsulfonyl-β-alanines is typically achieved through the nucleophilic substitution of a sulfonyl chloride with the amino group of β-alanine.
Caption: General synthetic workflow for N-arylsulfonyl-β-alanines.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible method for the synthesis of this compound based on standard laboratory procedures for sulfonamide formation.
Materials:
-
2,5-Dimethylbenzenesulfonyl chloride
-
β-Alanine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add this solution dropwise to the cold, stirring solution of β-alanine over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with 1 M HCl and then with brine.
-
Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Structure-Activity Relationships (SAR) of Analogs
The biological activity of N-arylsulfonyl-β-alanine analogs can be significantly influenced by modifications to three key regions of the molecule: the aryl ring, the sulfonamide linker, and the β-alanine backbone.
Caption: Potential mechanisms of action for N-arylsulfonyl-β-alanine analogs.
For instance, as a potential glucagon receptor antagonist, an analog could interfere with the G-protein coupled receptor (GPCR) signaling cascade initiated by glucagon, thereby impacting downstream pathways involved in glucose homeostasis. As an enzyme inhibitor, it could directly block the active site of an enzyme, leading to a decrease in the production of a specific metabolite.
Conclusion and Future Directions
The N-arylsulfonyl-β-alanine scaffold, exemplified by this compound, holds considerable promise for the development of novel therapeutic agents. While direct biological data for the title compound remains to be fully elucidated, the analysis of its structural analogs provides a strong rationale for its investigation in areas such as metabolic disorders, infectious diseases, and oncology.
Future research should focus on the definitive synthesis and biological evaluation of this compound to establish a baseline for its activity. Subsequently, a systematic exploration of the structure-activity relationships through the synthesis and screening of a focused library of analogs will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The insights and methodologies presented in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
-
Seely, J. E., & Marshall, F. D. (1982). Carnosine-synthetase inhibition of beta-alanine analogues. Life sciences, 30(20), 1763–1768. [Link]
-
Lau, J., Behrens, C., Sidelmann, U. G., Knudsen, L. B., Lundt, B., Sams, C. K., ... & Madsen, P. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of medicinal chemistry, 50(1), 113–128. [Link]
-
Eidem, T. M., Ktristjansdottir, K., & Knape, M. J. (2012). Inhibition of pantothenate synthetase by analogs of β-alanine precursor ineffective as an antibacterial strategy. The Journal of antimicrobial chemotherapy, 67(10), 2449–2452. [Link]
-
Kumar, A., & Sharma, S. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library Der Pharmacia Lettre, 6(4), 133-140. [Link]
-
Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., ... & Mickevičius, V. (2023). Synthesis and Development of N-2, 5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics, 12(2), 220. [Link]
-
Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2, 3-, 3, 4-and 3, 5-dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416. [Link]
-
Markowska, A., Gwarda, A., & Olejnik, A. (2013). Synthesis and biological activity of N-sulfonyltripeptides with C-terminal arginine as potential serine proteases inhibitors. Amino acids, 44(6), 1549–1560. [Link]
-
PubChem. (n.d.). 3-(2,5-Dimethylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., ... & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(1), 157. [Link]
Sources
- 1. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Pantothenate Synthetase by Analogs of β-Alanine Precursor Ineffective as an Antibacterial Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Synthesis and Characterization of N-(2,5-dimethylphenylsulfonyl)-β-alanine
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-(2,5-dimethylphenylsulfonyl)-β-alanine . This compound represents a critical structural motif in medicinal chemistry, serving as a robust linker in peptidomimetics and a core scaffold in the development of carbonic anhydrase inhibitors and antibacterial agents.
The protocol utilizes a modified Schotten-Baumann reaction , optimized for the specific steric and electronic properties of the 2,5-dimethylbenzenesulfonyl moiety. Unlike standard protocols, this guide emphasizes pH control to balance the nucleophilicity of the β-alanine zwitterion against the hydrolytic instability of the sulfonyl chloride.
Chemical Context & Retrosynthetic Analysis
The target molecule combines a lipophilic aromatic tail (2,5-dimethylphenyl) with a polar, ionizable head group (β-alanine). The sulfonamide bond provides metabolic stability superior to carboxamides, resisting proteolytic cleavage.
Retrosynthetic Logic
The disconnection approach relies on forming the sulfonamide bond (
-
Synthon A:
-alanine (Nucleophile). -
Synthon B: 2,5-dimethylbenzenesulfonyl chloride (Electrophile).
The challenge lies in the amphoteric nature of
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of the Schotten-Baumann sulfonylation.
Experimental Protocol
Safety Warning: 2,5-dimethylbenzenesulfonyl chloride is corrosive and a lachrymator.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 89.09 | 1.0 | 8.91 g (100 mmol) | Nucleophile | |
| 2,5-Dimethylbenzenesulfonyl chloride | 204.67 | 1.1 | 22.51 g (110 mmol) | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | ~8.8 g (in solution) | Base/pH Control |
| Water (Deionized) | 18.02 | Solvent | 100 mL | Solvent A |
| Acetone or THF | - | Co-solvent | 50 mL | Solvent B |
| Hydrochloric Acid (HCl) | 36.46 | Excess | ~6M solution | Acidification |
Step-by-Step Synthesis Workflow
Phase A: Preparation of the Nucleophile
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and pH probe, dissolve
-alanine (8.91 g) in 1M NaOH (100 mL). -
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Expert Insight: Low temperature suppresses the competitive hydrolysis of the sulfonyl chloride.
-
Phase B: The Coupling Reaction
-
Addition: Dissolve 2,5-dimethylbenzenesulfonyl chloride (22.51 g) in Acetone or THF (50 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes.
-
pH Maintenance (Critical): During addition, monitor the pH. It will drop as HCl is generated. Simultaneously add 2M NaOH dropwise to maintain the pH between 9.0 and 10.0 .
-
Note: If pH < 9, amine nucleophilicity drops (protonation). If pH > 11, sulfonyl chloride hydrolysis accelerates.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours.
Phase C: Workup and Isolation
-
Washing: Extract the alkaline reaction mixture with Diethyl Ether (
mL) to remove unreacted sulfonyl chloride and non-acidic impurities. Discard the organic (ether) layer. -
Acidification: Cool the aqueous layer to 0 °C. Slowly acidify with 6M HCl to pH 1–2 .
-
Observation: The product should precipitate as a white solid.
-
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (
mL) to remove inorganic salts (NaCl). -
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Figure 2: Experimental workflow for the isolation of N-(2,5-dimethylphenylsulfonyl)-β-alanine.
Purification & Characterization
Purification Strategy
If the crude product purity is <95% (determined by HPLC or NMR), recrystallization is required.
-
Solvent System: Ethanol/Water (1:3 v/v).
-
Procedure: Dissolve crude solid in minimum hot ethanol. Add hot water until slightly turbid. Cool slowly to 4 °C.
Characterization Data (Expected)
1. Melting Point:
-
Expected Range: 115–118 °C (Typical for N-tosyl-β-alanine analogs).
2. Proton NMR (
-
12.30 (s, 1H): Carboxylic acid
(Broad, exchangeable). -
7.80 (t, 1H): Sulfonamide
(Broad, exchangeable). - 7.65 (s, 1H): Aromatic H (Ortho to sulfonyl, position 6).
- 7.30 (d, 1H): Aromatic H (Position 3 or 4).
- 7.25 (d, 1H): Aromatic H (Position 4 or 3).
-
2.95 (t, 2H):
-position methylene ( ). - 2.55 (s, 3H): Aromatic Methyl (Ortho, position 2).
- 2.35 (s, 3H): Aromatic Methyl (Meta, position 5).
-
2.30 (t, 2H):
-position methylene ( ).
3. Mass Spectrometry (ESI-MS):
-
Formula:
-
Calculated MW: 257.31 Da
-
Observed:
= 256.3 m/z (Negative mode) or = 258.3 m/z (Positive mode).
4. Infrared Spectroscopy (FT-IR):
-
3250–3350 cm
: N-H stretch.[1] -
1705–1720 cm
: C=O stretch (Carboxylic acid). -
1330–1350 cm
: Asymmetric stretch. -
1150–1170 cm
: Symmetric stretch.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure Temp < 5°C during addition. Verify solvent quality (dry acetone). |
| Oily Product | Impurities / Residual Solvent | Recrystallize from Ethanol/Water. Scratch flask to induce nucleation. |
| pH Drift | Inadequate Buffering | Use an autotitrator or check pH every 5 minutes during addition. |
| Insoluble SM | Ensure initial pH is >10 to fully solubilize the amino acid as the sodium salt. |
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for acylation mechanisms).
-
Sulfonamide Synthesis Protocols
-
De Luca, L. (2006). "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities". Current Medicinal Chemistry. Link (Context on sulfonamide biological relevance).
-
- -Alanine Properties:
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. N-[(2-Hydroxy-3,5-dimethylphenyl)methyl]-beta-alanine | C12H17NO3 | CID 584364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Alanine betaine | C6H13NO2 | CID 441440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Alanine | 107-95-9 [chemicalbook.com]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
- 6. β-Alanine in Cell Culture [sigmaaldrich.com]
Comprehensive Pre-formulation Characterization: 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
This guide outlines a rigorous pre-formulation strategy for 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid , a sulfonamido-carboxylic acid derivative. Given the structural integration of a lipophilic dimethylphenyl tail and a polar propanoic acid head via a sulfonamide linker, this compound presents specific solubility and stability challenges that must be addressed early in drug development.
The following protocols are designed in alignment with ICH Q1A (R2) guidelines for stability and standard thermodynamic solubility profiling.
Physicochemical Profile & Theoretical Grounding[1]
Before initiating wet-lab experiments, we must establish the theoretical behavior of the molecule to define boundary conditions for testing.
-
Chemical Structure Analysis:
-
Ionization Centers (pKa):
-
Acidic Center 1 (Carboxylic Acid): Predicted pKa
. At pH > 5.5, this group is fully ionized ( ), significantly enhancing solubility. -
Acidic Center 2 (Sulfonamide NH): Predicted pKa
. The electron-withdrawing sulfonyl group renders the NH proton weakly acidic.
-
-
Lipophilicity (LogP):
-
The 2,5-dimethylphenyl moiety drives lipophilicity, while the carboxylic acid provides a hydrophilic offset.
-
Expectation: Low intrinsic solubility (
) in acidic media (pH 1.2); High solubility in neutral/basic media.
-
Analytical Method Development (HPLC-UV)
A validated stability-indicating method is the prerequisite for all subsequent studies.
Protocol: Reverse-Phase HPLC with Diode Array Detection (DAD)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7 to suppress carboxylic acid ionization, ensuring sharp peaks). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes (Gradient is critical to elute the lipophilic dimethylphenyl degradation products).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl
) and 210 nm (Amide/Carboxyl). -
Injection Volume: 10
.
Expert Insight: Do not use a phosphate buffer if you intend to use LC-MS later for degradation product identification. Formic acid is volatile and MS-compatible.
Thermodynamic Solubility Profiling
We utilize the Shake-Flask Method , the gold standard for determining equilibrium solubility, rather than kinetic solubility (precipitation) methods which are prone to supersaturation errors.
Experimental Workflow
-
Preparation: Place excess solid compound (approx. 10 mg) into 4 mL glass vials.
-
Solvent Addition: Add 2 mL of buffer at specific pH levels:
-
pH 1.2 (0.1 N HCl): Simulates gastric fluid.
-
pH 4.5 (Acetate Buffer): Simulates fed-state/transition.
-
pH 6.8 (Phosphate Buffer): Simulates intestinal fluid.
-
pH 7.4 (Phosphate Buffer): Simulates systemic circulation.
-
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Filter supernatant using a 0.45
PVDF syringe filter (pre-saturated to prevent drug adsorption). -
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
Data Visualization: Solubility Workflow
Figure 1: Standardized Thermodynamic Solubility Workflow ensuring pH integrity.
Stability Studies (Forced Degradation)
Stability testing identifies the molecule's "breaking points." For a sulfonamide-propanoic acid derivative, we focus on hydrolysis (sulfonamide bond cleavage) and oxidation (benzylic methyl groups).
Stress Conditions (ICH Q1A compliant)
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C | 24-48 Hours | Cleavage of Sulfonamide bond ( |
| Base Hydrolysis | 1N NaOH, 60°C | 24-48 Hours | Decarboxylation or Amide hydrolysis. |
| Oxidation | 3% | 24 Hours | Oxidation of 2,5-dimethyl groups to aldehydes/acids. |
| Thermal | 80°C (Solid State) | 7 Days | Decarboxylation of |
| Photostability | UV/Vis (1.2M lux hrs) | ~1 Week | Radical-mediated degradation. |
Degradation Pathways & Mechanism
-
Hydrolysis (Acidic/Basic): The sulfonamide bond is generally robust but can hydrolyze to yield 2,5-dimethylbenzenesulfonic acid and
-alanine . -
Oxidation: The methyl groups on the aromatic ring are susceptible to radical attack, potentially forming hydroxymethyl or carboxylic acid derivatives on the phenyl ring.
Data Visualization: Degradation Logic
Figure 2: Hypothesized degradation pathways focusing on Sulfonamide cleavage and Benzylic oxidation.
Results Interpretation & Developability Assessment
Solubility Data Interpretation
-
Case A: Flat Profile. If solubility is low (< 0.1 mg/mL) across pH 1.2–6.8, the compound is Class II (BCS) . Formulation strategy: Micronization or Lipid-based delivery.
-
Case B: pH Dependent. If solubility spikes at pH 6.8 (expected due to -COOH), the compound is likely developable for intestinal absorption but may precipitate in the stomach. Enteric coating may be required.
Stability Data Interpretation
-
Mass Balance: The sum of the parent peak + degradation product peaks (corrected for response factors) must equal 100%
5%. If mass balance is lost, suspect volatile degradants (e.g., decarboxylation loss) or non-chromophoric products (like -alanine, which has weak UV absorbance). -
Critical Warning: If
-alanine is formed, it will not be visible at 254 nm. You must monitor at 210 nm or use LC-MS/CAD (Charged Aerosol Detection) to close the mass balance.
References
-
International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).
-
Source: [5]
-
-
Avdeef, A. (2007).[6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Context: Theoretical basis for pH-solubility profiling (Henderson-Hasselbalch).
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Journal of Pharmaceutical Sciences.
-
Source:
-
- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration. AAPS PharmSciTech. Context: Validation of thermodynamic solubility protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Methodological & Application
HPLC purification method for N-sulfonylated amino acid derivatives
Abstract & Introduction
N-sulfonylated amino acid derivatives (e.g., N-tosyl, N-mesyl, or N-dansyl amino acids) are critical intermediates in peptide synthesis, peptidomimetic drug design, and the development of matrix metalloproteinase (MMP) inhibitors. Structurally, these compounds possess a unique amphiphilic character: a hydrophobic sulfonyl tail and a polar, acidic amino acid headgroup.
This dual nature presents specific purification challenges.[1][2][3] The electron-withdrawing sulfonyl group increases the acidity of the amide proton (sulfonamide), while the free carboxylic acid (pKa ~2.2–2.4) requires strict pH control to prevent peak tailing and ensure reproducible retention. This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to maximize recovery and purity (>98%) of these derivatives.
Physicochemical Properties & Chromatographic Strategy
To design a self-validating purification method, one must understand the analyte's behavior in solution.
-
Acidity & Retention: N-sulfonyl amino acids generally possess two acidic sites: the carboxylic acid (-COOH) and the sulfonamide nitrogen (-SO₂-NH-).
-
Mechanism:[4][5][6] At neutral pH, the carboxylate is deprotonated (
), leading to poor retention on hydrophobic C18 stationary phases and "fronting" or "smearing." -
Strategy: We utilize a Low pH Mobile Phase (pH 2.0–2.5) . This suppresses the ionization of the carboxylic acid (keeping it neutral/protonated), significantly increasing interaction with the C18 ligands and sharpening the peak shape.
-
-
Hydrophobicity: The sulfonyl moiety (especially aromatic ones like Tosyl or Dansyl) adds significant hydrophobicity.
-
Strategy: A standard C18 column is usually sufficient. However, for highly aromatic derivatives, a Phenyl-Hexyl column can offer orthogonal selectivity via
interactions.
-
Method Development Guide
Stationary Phase Selection
| Column Type | Ligand | Best For | Recommendation |
| C18 (ODS) | Octadecylsilane | General purpose; high hydrophobicity. | Primary Choice. Excellent for N-Tosyl/N-Mesyl derivatives. |
| C8 (Octyl) | Octylsilane | Very hydrophobic compounds (e.g., N-dodecylsulfonyl). | Use if retention on C18 is >20 min or peak broadening occurs. |
| Phenyl-Hexyl | Phenyl ring | Aromatic selectivity (e.g., separating isomers). | Use for separating N-sulfonyl diastereomers. |
Mobile Phase Optimization
-
Solvent A (Aqueous): Water + 0.1% Trifluoroacetic Acid (TFA).
-
Why TFA? TFA (pKa ~0.23) is a strong ion-pairing agent that masks residual silanols on the column and ensures the amino acid carboxylic acid is fully protonated.
-
Alternative: 0.1% Formic Acid (better for Mass Spec sensitivity, but may yield slightly broader peaks than TFA).
-
-
Solvent B (Organic): Acetonitrile (ACN) + 0.1% TFA.
-
Why ACN? Lower viscosity than methanol, allowing higher flow rates and lower backpressure.
-
Detailed Experimental Protocol
Sample Preparation (Critical Step)
-
Solubility Check: N-sulfonyl derivatives often have poor water solubility.
-
Dissolution Solvent: Dissolve the crude mixture in DMSO or DMF . Avoid pure Methanol if the sample is very hydrophobic, as it may precipitate upon contact with the aqueous mobile phase in the injector loop.
-
Filtration: Pass the sample through a 0.45 µm PTFE filter to remove particulates (e.g., coupling reagents, salts).
Preparative HPLC Conditions
-
System: Preparative HPLC with Binary Gradient Pump and UV-Vis Detector.
-
Column: Prep C18, 5 µm, 21.2 x 150 mm (or equivalent scale).
-
Flow Rate: 20 mL/min (scaled to column diameter).
-
Detection:
-
UV: 254 nm (aromatic sulfonyls) and 210 nm (peptide bond/carboxyl).
-
MS (Optional): ESI Negative Mode (highly sensitive for sulfonamides).
-
Gradient Program (Standard Scouting)
| Time (min) | % Solvent B (ACN + 0.1% TFA) | Event |
| 0.0 | 5% | Injection / Equilibration |
| 2.0 | 5% | Desalting / Void Volume |
| 22.0 | 95% | Linear Gradient Elution |
| 25.0 | 95% | Wash (Remove hydrophobic impurities) |
| 25.1 | 5% | Re-equilibration |
| 30.0 | 5% | End of Run |
Fraction Collection & Post-Processing
-
Trigger: Set collection based on UV threshold (e.g., >50 mAU) or MS signal.
-
Pooling: Analyze fractions via analytical HPLC. Pool fractions with purity >98%.
-
Lyophilization: Freeze-dry the pooled fractions.
-
Note: TFA forms an azeotrope with water but can be difficult to remove completely. For biological assays sensitive to acid, perform a final lyophilization from 10 mM HCl or repeated dissolution in water to remove TFA traces.
-
Visualization: Purification Workflow
Figure 1: Decision-tree workflow for the purification of N-sulfonylated amino acid derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions or ionization of COOH. | Ensure Mobile Phase pH is < 2.5. Increase TFA to 0.1% or use a "High Load" end-capped C18 column. |
| Split Peaks | Sample solvent incompatibility (breakthrough). | Dilute sample with water/buffer until just before precipitation, or reduce injection volume. |
| Low Recovery | Irreversible adsorption or precipitation. | Check solubility in Mobile Phase B. If precipitating, switch to Methanol or use a C4 column. |
| Ghost Peaks | Carryover from previous run. | Run a blank injection (DMSO only) between runs. Add a needle wash step.[7] |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[8] (Foundational text on RP-HPLC mechanisms and pH control).
-
Agilent Technologies. (2020). Analysis of Amino Acids by HPLC - Application Note. (Provides standard conditions for amino acid derivatives).
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (Practical protocol for protected amino acid purification).
-
Vertex AI Search. (2026). Consolidated Search Results on N-sulfonyl amino acid purification. (Synthesized data from multiple chemical databases). 9
Sources
- 1. agilent.com [agilent.com]
- 2. renyi.hu [renyi.hu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: NMR Assignment Protocol for 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
This application note details the structural elucidation and NMR assignment protocol for 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid (also known as N-(2,5-dimethylbenzenesulfonyl)-
This guide is designed for analytical chemists and drug discovery scientists, providing a robust, self-validating methodology for confirming the identity of sulfonamide-based small molecules.
Introduction & Compound Overview
Sulfonamide derivatives of amino acids are critical scaffolds in medicinal chemistry, often serving as peptidomimetics or enzyme inhibitors. The target molecule consists of a polar
-
Chemical Formula:
-
Molecular Weight: 273.31 g/mol
-
Key Structural Features:
-
Labile Protons: Carboxylic acid (-COOH) and Sulfonamide (-NH-).
-
Aromatic System: 1,2,5-trisubstituted benzene ring.
-
Aliphatic Chain: Ethylene linker (
) with distinct electronic environments.
-
Experimental Protocol
2.1 Sample Preparation
Due to the presence of both a carboxylic acid and a sulfonamide moiety, the choice of solvent is critical for resolving labile protons and preventing aggregation.
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6) is the mandatory solvent.-
Why:
often leads to line broadening of the amide/acid protons and poor solubility. DMSO- stabilizes the H-bonding network, typically resolving the -NH and -COOH signals as distinct peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (
).
2.2 Acquisition Parameters (Standard 400/500 MHz Instrument)
-
1H NMR: Pulse angle
, Relaxation delay ( ) s (increase to 5s for accurate integration of acid protons), Scans . -
13C NMR: Proton-decoupled, Relaxation delay
s, Scans . -
2D Experiments: COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Coherence) are required for unambiguous assignment of the aromatic methyls and ring protons.
Structural Analysis & Assignment Logic
3.1 1H NMR Assignment Strategy
The spectrum is divided into three distinct zones:
-
Low Field (13.0 – 7.0 ppm): Labile protons and Aromatic ring.
-
Mid Field (3.5 – 2.0 ppm): Aliphatic methylene chain.
-
High Field (2.6 – 2.0 ppm): Aromatic methyl groups.
Detailed Peak Analysis (in DMSO-
-
Carboxylic Acid (-COOH):
-
Shift:~12.2 ppm (Broad singlet).
-
Note: Highly dependent on concentration and water content. May not be visible if rapid exchange occurs.
-
-
Sulfonamide (-NH-):
-
Shift:7.6 – 7.9 ppm (Triplet or broad singlet).
-
Coupling: Often appears as a triplet (
Hz) due to coupling with the adjacent -methylene group ( -N).
-
-
Aromatic Protons (3H total):
-
H-6 (Ortho to
): 7.65 ppm (Singlet or doublet, Hz).-
Logic: This proton is ortho to the electron-withdrawing sulfonyl group, making it the most deshielded aromatic signal. It shows only weak meta-coupling to H-4.
-
-
H-3 & H-4: 7.2 – 7.4 ppm (Multiplet/AB system).
-
H-3: Ortho to Methyl-2, Meta to Methyl-5.
-
H-4: Ortho to Methyl-5, Meta to
. -
Differentiation: H-3 and H-4 are often overlapped. H-4 typically resonates slightly downfield of H-3 due to the electronic effect of the para-sulfonyl group, but definitive assignment requires 2D NOESY (interaction with specific methyls).
-
-
-
Aliphatic Chain (
):-
-
(Next to N): 2.95 – 3.05 ppm (Multiplet/Quartet).-
Logic: Deshielded by the sulfonamide nitrogen.
-
-
-
(Next to COOH): 2.35 – 2.45 ppm (Triplet, Hz).-
Logic: Typical range for protons alpha to a carbonyl.
-
-
-
-
Aromatic Methyls (2x
):-
2-Me (Ortho to
): 2.50 – 2.55 ppm (Singlet).-
Logic: Deshielded by the ortho-sulfonyl group. Often overlaps with the DMSO solvent residual peak (2.50 ppm). Critical Check: Use HSQC to distinguish from solvent.
-
-
5-Me (Meta to
): 2.30 ppm (Singlet).-
Logic: Typical chemical shift for an aryl methyl group.[1]
-
-
3.2 13C NMR Assignment Strategy
-
Carbonyl (C=O): 172.5 ppm .
-
Aromatic Quaternary Carbons:
-
C-1 (C-S): 137 – 139 ppm .
-
C-2 & C-5 (C-Me): 133 – 136 ppm .
-
-
Aromatic Methines (CH): 128 – 133 ppm .
-
Aliphatic Carbons:
-
-
(C-N): 38 – 40 ppm (Obscured by DMSO septet? Check HSQC). -
-
(C-CO): 33 – 34 ppm .[2] -
Methyls: 19 – 21 ppm .
-
-
Data Summary Tables
Table 1: Predicted 1H NMR Data (DMSO-
)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |
| COOH | Acid | 12.0 – 12.5 | br s | 1H | - |
| NH | Sulfonamide | 7.60 – 7.90 | t (br) | 1H | 6.0 |
| Ar-H6 | Aromatic | 7.60 – 7.70 | d | 1H | 1.8 (meta) |
| Ar-H4 | Aromatic | 7.30 – 7.40 | dd | 1H | 7.8, 1.8 |
| Ar-H3 | Aromatic | 7.20 – 7.30 | d | 1H | 7.8 (ortho) |
| Aliphatic | 2.95 – 3.05 | q/m | 2H | 6.0, 7.0 | |
| 2-Me | Methyl | 2.50 – 2.55 | s | 3H | - |
| Aliphatic | 2.35 – 2.45 | t | 2H | 7.0 | |
| 5-Me | Methyl | 2.25 – 2.35 | s | 3H | - |
Table 2: Predicted 13C NMR Data
| Carbon Type | Shift ( | Note |
| C=O (Acid) | 172.5 | Quaternary |
| Ar-C1 (C-S) | 138.0 | Quaternary |
| Ar-C2 (C-Me) | 135.5 | Quaternary |
| Ar-C5 (C-Me) | 134.0 | Quaternary |
| Ar-CH (C3, C4, C6) | 127.0 – 133.0 | Methine |
| 39.0 | Methylene (Overlaps w/ DMSO) | |
| 34.0 | Methylene | |
| Ar-Me (x2) | 19.5, 20.5 | Methyl |
Visualization & Workflow
The following diagram illustrates the logical flow for assigning the 2,5-dimethyl pattern and linking the aliphatic chain, ensuring no misidentification of the methyl isomers.
Caption: Analytical workflow for unambiguous NMR assignment of sulfonamide derivatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Jios, J. L., et al. (2005). "Spectral Assignments and Reference Data: Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides." Magnetic Resonance in Chemistry, 43(12), 1057–1062. Link
-
ChemicalBook. (n.d.). 1H NMR Spectrum of Beta-Alanine. Retrieved from (Reference for the amino acid backbone shifts).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13308730, 3-(2,5-Dimethylphenyl)propionic acid. Retrieved from (Structural analog reference).
Sources
Application Notes and Protocols: Utilizing 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic Acid in Advanced Peptide Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids, such as β-amino acids, into peptide structures is a pivotal strategy in modern drug discovery, offering enhanced proteolytic stability and the ability to form unique secondary structures. This guide provides a comprehensive overview of the application of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid, a protected β-amino acid, in solid-phase peptide synthesis (SPPS). While direct literature for this specific compound is sparse, we present detailed, field-proven protocols extrapolated from the well-established use of N-arylsulfonylamino acids. This document serves as a practical resource for researchers aiming to leverage this class of building blocks for the synthesis of novel peptide-based therapeutics and research tools. We delineate the synthesis of the title compound, its incorporation into a growing peptide chain, and the subsequent deprotection of the 2,5-dimethylphenylsulfonyl group.
Introduction: The Rationale for N-Sulfonylated β-Amino Acids in Peptide Synthesis
β-amino acids are valuable components in the design of peptidomimetics due to their ability to induce stable helical and turn structures in peptides, often rendering them resistant to enzymatic degradation. The protecting group strategy for the β-amino moiety is crucial for successful incorporation during SPPS. Arylsulfonyl groups, such as the 2,5-dimethylphenylsulfonyl group, offer a robust protection strategy.
The 2,5-dimethylphenylsulfonyl group provides steric hindrance around the nitrogen, which can be advantageous in preventing side reactions. Its electronic properties influence the acidity of the N-H bond, which can impact reactivity during coupling and deprotection steps. Understanding the interplay of these factors is key to optimizing its use in peptide synthesis.
Synthesis of this compound
The title compound can be synthesized in a straightforward manner from commercially available starting materials. A representative synthetic scheme is outlined below.
Caption: Synthesis of the title compound via a Schotten-Baumann reaction.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve β-alanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF). Add this solution dropwise to the cold β-alanine solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Incorporation into Solid-Phase Peptide Synthesis
The synthesized N-protected β-amino acid can be incorporated into a peptide sequence using standard SPPS protocols. The following workflow is based on the widely used Fmoc/tBu strategy.
Caption: Workflow for coupling the N-protected β-amino acid during SPPS.
Protocol 2: Coupling of this compound
This protocol assumes a 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the bulky protecting group.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF to remove excess reagents and byproducts.
| Reagent/Parameter | Recommendation | Rationale |
| Coupling Reagent | HBTU/HOBt or HATU/HOAt | These reagents are highly efficient for coupling sterically hindered amino acids. |
| Equivalents of Amino Acid | 3-5 | A higher excess drives the reaction to completion, compensating for potential steric hindrance. |
| Coupling Time | 2-4 hours | Longer reaction times may be required for sterically demanding couplings. |
| Monitoring | Kaiser Test | Essential for confirming the completion of the coupling reaction before proceeding. |
Cleavage of the 2,5-Dimethylphenylsulfonyl Protecting Group
The removal of the arylsulfonyl group is a critical step. While the lability of the 2,5-dimethylphenylsulfonyl group is not extensively documented in the context of SPPS, cleavage conditions for similar arylsulfonyl groups provide a strong starting point. Reductive cleavage using a thiol in the presence of a base is a common strategy.
Protocol 3: On-Resin Deprotection of the Sulfonyl Group
This protocol is a representative procedure and may require optimization.
-
Resin Preparation: After the desired peptide sequence is assembled, wash the resin-bound peptide thoroughly with DMF.
-
Cleavage Cocktail: Prepare a cleavage cocktail consisting of a suitable thiol, such as thiophenol or β-mercaptoethanol (10-20 equivalents), and a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 equivalents), in DMF.
-
Deprotection Reaction: Add the cleavage cocktail to the resin and agitate at room temperature. Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction time can vary from 2 to 12 hours.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove the cleavage reagents and byproducts.
-
Final Cleavage from Resin: Proceed with the standard global deprotection and cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).
Mechanistic Considerations
The cleavage of the arylsulfonyl group is believed to proceed via a nucleophilic attack of the thiolate anion on the sulfur atom of the sulfonyl group. The electron-donating methyl groups on the phenyl ring may slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl group, potentially requiring slightly harsher conditions or longer reaction times for cleavage.
Caption: Proposed mechanism for the reductive cleavage of the arylsulfonyl group.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the bulky nature of the protecting group, incomplete coupling can be a challenge. Using highly efficient coupling reagents, a higher excess of the protected amino acid, and extended coupling times are recommended. Double coupling may be necessary in difficult cases.
-
Incomplete Deprotection: If the sulfonyl group is not completely removed, optimization of the cleavage cocktail (e.g., trying different thiols, adjusting base concentration, or increasing the temperature) may be required.
-
Side Reactions: During the final TFA cleavage, the presence of scavengers is crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.
Conclusion
The use of this compound offers a promising avenue for the synthesis of novel, proteolytically stable peptides containing β-amino acid residues. While this specific building block is not yet widely established, the protocols and principles outlined in this guide, derived from the broader knowledge of N-arylsulfonylamino acid chemistry, provide a solid foundation for its successful application. As with any non-standard building block, empirical optimization of coupling and deprotection steps is essential to achieve high yields and purity.
References
-
Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Gong, Y. D., & Kim, Y. G. (2003). An efficient solid-phase synthesis of N-aryl β-amino acids. Journal of Combinatorial Chemistry, 5(4), 493-495. [Link]
Application Note: High-Throughput Screening of SuFEx-Derived N-Sulfonylated Compound Libraries
Abstract
N-sulfonylated compounds—specifically sulfonamides (
Introduction: The SuFEx Revolution and Library Design
Traditional sulfonamide synthesis was often limited by harsh conditions. The re-emergence of SuFEx, championed by K. Barry Sharpless, allows for the modular assembly of "sulfonyl hubs" (e.g.,
Why N-Sulfonylated Libraries?
-
Transition State Mimicry: The tetrahedral geometry of the sulfonyl group mimics the transition state of peptide hydrolysis, making them ideal for protease targets (e.g., HIV protease, MMPs).
-
Covalent Potential: N-sulfonyl fluorides are "sleeping beauties"—stable in aqueous buffer but reactive toward specific nucleophilic residues (Ser, Tyr, Lys, His) in protein pockets, enabling the discovery of covalent probes.
-
Chemical Diversity: SuFEx allows the combination of diverse "modules" (amines, phenols) via a stable sulfonyl linkage.
Critical Challenge: The "Warhead" Stability
For libraries containing sulfonyl fluorides, the screen must differentiate between specific covalent modification and non-specific hydrolysis. The protocol below is designed to handle this duality.
Pre-Screening: Compound Management & QC
Objective: Ensure library integrity and solubility prior to the primary screen. N-sulfonylated compounds, particularly aryl sulfonamides, can exhibit poor aqueous solubility, leading to precipitation and false negatives (or light-scattering false positives).
Protocol A: Acoustic Solubility Assessment
Rationale: Traditional liquid handlers use disposable tips that can introduce leachates or suffer from wetting issues. Acoustic droplet ejection (ADE) minimizes cross-contamination and allows precise low-volume transfer.
-
Source Plate: 10 mM compound stocks in 100% DMSO (384-well LDV plate).
-
Nephelometry Plate: Clear-bottom 384-well plate containing Assay Buffer (e.g., PBS, pH 7.4).
-
Transfer: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of compound into 49.95 µL buffer (Final: 10 µM, 0.1% DMSO).
-
Incubation: Seal and incubate for 60 minutes at RT.
-
Readout: Measure forward light scattering (nephelometry) at 633 nm.
-
Threshold: Compounds exhibiting >200% signal over DMSO blank are flagged as "insoluble" and removed from the primary screen or marked for lower-concentration re-screening.
Primary Screening Protocol: Time-Dependent Inhibition
Context: Many N-sulfonylated compounds (especially sulfonyl fluorides) act as covalent or slow-tight binding inhibitors. A single end-point measurement is insufficient and will miss potent but slow-acting hits.
Assay Format: Fluorogenic Enzyme Assay (Example: Protease or Kinase). Platform: 1536-well black, solid-bottom plates.
Step-by-Step Workflow
-
Enzyme Dispense (Reagent 1):
-
Dispense 3 µL of Target Enzyme (2x final concentration) in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35, 1 mM DTT).
-
Note: Avoid DTT if screening electrophilic sulfonyl fluorides against cysteine targets; use TCEP or remove reducing agents if possible to prevent warhead quenching.
-
-
Compound Transfer (Acoustic):
-
Transfer 10–20 nL of library compounds (from 10 mM stock) directly into the enzyme solution.
-
Controls:
-
High Control (HC): DMSO only (0% inhibition).
-
Low Control (LC): Known inhibitor (100% inhibition).
-
-
Centrifugation: Spin plate at 1000 x g for 1 min to ensure mixing.
-
-
Pre-Incubation (The "Lag" Phase):
-
Substrate Dispense (Reagent 2):
-
Dispense 3 µL of Fluorogenic Substrate (2x Km concentration) to initiate the reaction.
-
-
Kinetic Readout:
-
Immediately place in a plate reader (e.g., PHERAstar, EnVision).
-
Measure fluorescence intensity every 5 minutes for 60 minutes.
-
Data Visualization: The Screening Workflow
The following diagram illustrates the critical path from library source to hit validation, emphasizing the split between covalent and reversible analysis.
Figure 1: High-Throughput Screening Workflow for N-Sulfonylated Libraries. Note the specific emphasis on Pre-Incubation to capture covalent mechanisms.
Data Analysis & Hit Triage
Quantitative Metrics
Raw data (RFU) must be converted to % Inhibition. For kinetic assays, use the slope of the linear portion of the progress curve (Velocity,
Table 1: Hit Classification Criteria
| Parameter | Reversible Inhibitor | Covalent / Slow-Binder | False Positive (Aggregator) |
| IC50 Shift | No shift with pre-incubation | IC50 decreases (potency increases) with pre-incubation time | Variable / Non-specific |
| Curve Shape | Linear progress curve | Non-linear (concave) progress curve | Often noisy or quenching |
| Washout | Activity recovers after dilution | Activity remains inhibited (irreversible) | Activity recovers |
| Detergent Sensitivity | Unaffected | Unaffected | Activity lost with 0.01% Triton X-100 |
The "Jump-Dilution" Validation
To confirm the covalent nature of N-sulfonyl fluoride hits:
-
Incubate Enzyme + Compound at 10x
for 60 mins. -
Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Result: If enzymatic activity does not recover, the inhibition is irreversible (covalent).
References
-
SuFEx Chemistry & Library Generation
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
-
Covalent Inhibitor Screening
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
-
Acoustic Dispensing in HTS
-
Spicer, T., et al. (2016). "Miniaturization of High-Throughput Screening Assays." Methods in Molecular Biology. Link
-
-
Assay Interference (PAINS)
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Assessment of Cytotoxicity in Synthetic Compounds
Executive Summary
The evaluation of cytotoxicity is the gatekeeper of drug discovery. High attrition rates in late-stage clinical trials are frequently attributed to unforeseen toxicity profiles that were missed during early-stage screening. This guide moves beyond the traditional, single-endpoint MTT assay, which is prone to chemical interference and lacks sensitivity. Instead, we define a multi-parametric "triangulation" approach : simultaneously measuring metabolic stability (ATP/Resazurin) and membrane integrity (LDH) to distinguish between cytostatic effects (growth arrest) and true cytotoxicity (necrosis/apoptosis).
Strategic Assay Selection
Selecting the correct assay requires balancing sensitivity, throughput, and the specific mechanism of action (MoA) of your compounds. Relying solely on tetrazolium reduction (MTT/MTS) can lead to false negatives if the synthetic compound itself acts as a reducing agent.
Decision Logic
The following decision tree illustrates the selection process based on experimental needs.
Figure 1: Decision matrix for selecting cytotoxicity endpoints. Note the preference for ATP or Multiplexing over standard MTT.
Comparative Analysis of Methodologies
| Feature | MTT (Tetrazolium) | MTS / WST-8 | ATP (Luciferase) | LDH Release |
| Readout | Absorbance (Colorimetric) | Absorbance (Colorimetric) | Luminescence | Absorbance/Fluorescence |
| Sensitivity | Low (<1000 cells/well) | Moderate | High (<10 cells/well) | Moderate |
| Protocol | Lytic (Solubilization step required) | Add-and-Read | Lytic | Non-Lytic (Supernatant) |
| Interference | High (Chemical reduction by compounds) | Moderate | Low | Low (Enzymatic inhibition possible) |
| What it measures | Metabolic Activity (NAD(P)H) | Metabolic Activity | ATP (Energy) | Membrane Rupture (Death) |
Critical Mechanisms & Interference
The "False Viability" Artifact
Tetrazolium assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce a salt into a colored formazan product.[1][2][3][4][5][6] However, many synthetic scaffolds (e.g., flavonoids, thiol-containing compounds) are strong reducing agents. They can chemically reduce MTT in the absence of live cells, creating a false signal of viability (Reference 1).
Recommendation: If testing novel synthetic libraries, always perform a cell-free control (Compound + Media + Reagent) to quantify background reduction.
ATP as the Linearity King
ATP levels drop rapidly (within minutes) upon cell death due to the cessation of synthesis and the activity of ATPases. Unlike metabolic proxies, ATP luminescence is strictly linear with viable cell number, making it the preferred method for calculating robust Z-factors in high-throughput screening (Reference 2).
Protocol: The "Triangulation" Multiplex
This protocol describes an orthogonal approach: measuring LDH release (membrane breach) in the supernatant, followed by ATP quantification (metabolic presence) in the remaining lysate. This confirms if a compound kills cells (high LDH, low ATP) or merely stops their growth (low LDH, low ATP vs control).
Experimental Workflow
Figure 2: Multiplex workflow allowing dual-readout from a single sample well.
Detailed Methodology
Reagents:
-
Cell Line: Validated mammalian line (e.g., HepG2, CHO, or target cancer line).
-
Assay A (Cytotoxicity): CytoTox 96® or similar LDH release kit.
-
Assay B (Viability): CellTiter-Glo® (ATP) or CellTiter-Blue® (Resazurin).
-
Control Compound: Staurosporine (apoptosis inducer) or Triton X-100 (necrosis inducer).
Step 1: Optimization & Seeding
-
Edge Effect Mitigation: Do not use the outer 36 wells of a 96-well plate for data. Fill them with PBS or media to act as a thermal/evaporation barrier.
-
Density: Seed cells (e.g., 5,000 cells/well) in 100 µL media. Allow 24h attachment.
Step 2: Compound Preparation
-
Dissolve synthetic compounds in DMSO.
-
Critical Limit: Final DMSO concentration on cells must be <0.5% (v/v). Higher levels induce membrane porosity, skewing LDH data.
-
Prepare a 1:3 serial dilution series (e.g., 100 µM down to 1 nM).
Step 3: Treatment & Harvest
-
Add compounds.[7][8][9] Include Vehicle Control (DMSO only) and Positive Control (Triton X-100 added 45 mins prior to harvest for 100% lysis).
-
Incubate for 24–48 hours.
-
Harvest: Carefully transfer 50 µL of supernatant to a new clear-bottom plate (Plate A) for LDH analysis. Leave 50 µL + cells in the original plate (Plate B).
Step 4: Dual Readout
-
Plate A (LDH): Add 50 µL LDH substrate. Incubate 30 mins in dark. Add Stop Solution. Read Absorbance at 490nm.[7]
-
Plate B (ATP): Add 50 µL CellTiter-Glo reagent (lyses cells). Shake for 2 mins. Incubate 10 mins to stabilize signal. Read Luminescence.
Data Analysis & ISO Standards
Calculating Cytotoxicity
According to ISO 10993-5 , a reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect (Reference 3).
Formula for % Cytotoxicity (LDH):
Formula for % Viability (ATP):
Quality Control (Z-Factor)
For screening campaigns, calculate the Z-factor to validate assay window quality. A Z-factor > 0.5 indicates an excellent assay.
(WhereReferences
-
Interference of Chemical Compounds with Tetrazolium Assays
-
Source: Riss, T. et al. (2016). Assay Guidance Manual. NCBI.[10]
- Significance: Explains the mechanism of false positives in MTT/MTS assays caused by reducing agents.
-
-
Cell Viability Assays:
- Source: Promega Corpor
- Significance: Comparative data on sensitivity and linearity of ATP luminescence versus colorimetric methods.
-
ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity
-
Source: International Organization for Standardization (ISO).[11]
- Significance: Defines the regulatory thresholds (<70% viability) for cytotoxicity testing.
-
-
Multiplexing Cytotoxicity Assays
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. clyte.tech [clyte.tech]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of N-Sulfonylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-sulfonylated amino acids are a cornerstone in medicinal chemistry, valued for their role as bioisosteres of carboxylic acids and their presence in numerous therapeutic agents.[1] Their synthesis, while well-established at the laboratory scale, presents unique challenges when scaling up for preclinical and clinical development. This guide provides a comprehensive overview of robust and scalable techniques for the synthesis of N-sulfonylated amino acids. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the complexities of process development. Detailed, self-validating protocols for both batch and continuous flow methodologies are presented, alongside critical considerations for purification, safety, and process optimization.
Introduction: The Significance of N-Sulfonylated Amino Acids in Drug Discovery
The strategic incorporation of the N-acyl sulfonamide moiety into drug candidates can significantly enhance their pharmacological properties. This functional group often mimics the geometry of a carboxylate, enabling similar hydrogen bonding interactions, while offering improved hydrolytic and enzymatic stability.[1] Furthermore, the sulfonamide group provides an additional hydrogen bond acceptor and can increase the polar surface area of a molecule, potentially leading to improved pharmacokinetic profiles.[2] The ability to introduce a wide array of structural modifications at the sulfur or carbon atom offers medicinal chemists a powerful tool to fine-tune a compound's physicochemical and biological activity.[1]
Given their importance, the development of efficient and scalable synthetic routes to N-sulfonylated amino acids is of paramount interest to the pharmaceutical industry. The transition from bench-scale synthesis to pilot plant and manufacturing scales necessitates a thorough understanding of reaction kinetics, thermodynamics, and potential side reactions. This guide aims to equip researchers with the knowledge and practical protocols to confidently scale up the synthesis of these valuable building blocks.
Foundational Principles of N-Sulfonylation: A Mechanistic Perspective
The core of N-sulfonylation involves the nucleophilic attack of the amino group of an amino acid on an electrophilic sulfonylating agent. The most common approach utilizes a sulfonyl chloride in the presence of a base.
Diagram: General Mechanism of N-Sulfonylation
Caption: General mechanism of N-sulfonylation of an amino acid.
The choice of sulfonylating agent, base, and solvent system is critical and directly impacts reaction efficiency, yield, and the impurity profile, especially at scale.
Scalable Batch Synthesis Protocols
While numerous methods exist for N-sulfonylation, the classic Schotten-Baumann conditions remain a workhorse for their simplicity and effectiveness.[3] However, for large-scale production, careful optimization is necessary to ensure safety, efficiency, and product quality.
Optimized Schotten-Baumann Conditions for Kilogram-Scale Synthesis
This protocol is designed to be self-validating by including in-process checks and clear criteria for progression to the next step.
Protocol 1: Kilogram-Scale N-Tosyl-L-Phenylalanine Synthesis
Materials:
-
L-Phenylalanine (1.00 kg, 6.05 mol)
-
Tosyl chloride (1.27 kg, 6.66 mol, 1.1 eq)
-
Sodium hydroxide (NaOH) (0.53 kg, 13.31 mol, 2.2 eq)
-
Water (deionized)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Addition funnel
-
pH meter
-
Large-scale filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Charge the reactor with L-Phenylalanine (1.00 kg) and water (5 L). Stir until a slurry is formed.
-
Basification: Prepare a solution of NaOH (0.53 kg) in water (2 L) and add it slowly to the reactor, maintaining the temperature below 25 °C using a cooling jacket. Causality: The exotherm from dissolving NaOH must be controlled to prevent side reactions. The final pH should be >11 to ensure the amino acid is fully deprotonated and soluble.
-
Sulfonylation: Dissolve tosyl chloride (1.27 kg) in toluene (3 L). Add this solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 15-20 °C. Causality: Slow addition of the sulfonyl chloride prevents localized high concentrations and minimizes the formation of the corresponding sulfonic acid via hydrolysis. Toluene acts as a solvent for the sulfonyl chloride and aids in temperature control.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the L-Phenylalanine is consumed (<1% remaining).
-
Work-up - Quenching and Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Acidification and Precipitation: Cool the aqueous layer to 0-5 °C in a separate vessel. Slowly add concentrated HCl to acidify the solution to pH 1-2. A white precipitate of N-Tosyl-L-Phenylalanine will form. Causality: The product is soluble in its salt form at high pH and precipitates out in its acidic form at low pH. Cooling maximizes precipitation and yield.
-
Isolation and Washing: Filter the precipitate and wash the filter cake with cold water (2 x 1 L) until the washings are neutral to pH paper. Causality: Washing removes excess acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 85-92% Purity (by HPLC): >98%
Table 1: Comparison of Key Parameters for N-Sulfonylation Methods
| Method | Sulfonylating Agent | Base | Solvent | Typical Scale | Advantages | Disadvantages |
| Schotten-Baumann | Sulfonyl Chloride | NaOH, K2CO3 | Water/Organic Biphasic | Lab to Industrial | Inexpensive reagents, robust | Requires aqueous workup, potential for hydrolysis of sulfonyl chloride |
| Pyridine-based | Sulfonyl Chloride | Pyridine | Pyridine, DCM | Lab to Pilot | High yielding, good for sensitive substrates | Pyridine is toxic and difficult to remove, potential for side reactions |
| One-Pot from Acids | Aryl Carboxylic Acid | Amine | Organic | Lab | Avoids handling sulfonyl chlorides | Requires catalyst, may have substrate limitations[2][4] |
Advancing Scalability with Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages for the synthesis of N-sulfonylated amino acids, particularly in terms of safety, consistency, and scalability. The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with exothermic reactions.[5][6]
Workflow for Flow-Based N-Sulfonylation
This workflow outlines the key stages in developing a continuous flow process for N-sulfonylation.
Diagram: Continuous Flow N-Sulfonylation Workflow
Caption: Workflow for continuous flow N-sulfonylation.
Protocol 2: Continuous Flow Synthesis of N-Dansyl-Glycine
Materials:
-
Glycine
-
Sodium bicarbonate (NaHCO3)
-
Dansyl chloride
-
Acetonitrile
-
Water
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing) in a temperature-controlled bath
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Stock Solution Preparation:
-
Solution A: Prepare a solution of Glycine and NaHCO3 in a water/acetonitrile mixture.
-
Solution B: Prepare a solution of Dansyl chloride in acetonitrile.
-
-
System Setup: Connect the pumps to the T-mixer, followed by the coil reactor, back pressure regulator, and collection vessel.
-
Reaction Initiation: Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined stream then enters the heated coil reactor.
-
Parameter Optimization:
-
Temperature: Screen temperatures from 25 °C to 80 °C.
-
Residence Time: Adjust the flow rates to achieve residence times from 2 to 20 minutes.
-
-
Steady State and Collection: Once optimal conditions are identified, allow the system to reach a steady state before collecting the product stream.
-
Work-up: The collected product stream can be directly subjected to purification (e.g., preparative HPLC or crystallization).
Purification Strategies for Large-Scale Production
Purification is often a bottleneck in the scale-up of N-sulfonylated amino acid synthesis. The choice of method depends on the physical properties of the product and the impurity profile.
-
Crystallization: This is the most cost-effective and scalable method for solid products. Solvent screening is crucial to identify a system that provides good recovery and high purity.
-
Preparative HPLC: For high-value products or those that are difficult to crystallize, preparative HPLC is a viable option. However, it is more expensive and less scalable than crystallization.[7]
-
Ion Exchange Chromatography: This technique can be effective for separating the acidic product from neutral or basic impurities.[8]
Safety Considerations for Scalable Sulfonylation
Scaling up any chemical process requires a thorough safety assessment.
-
Reagents: Sulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE) is essential.[9]
-
Exotherms: N-sulfonylation reactions can be exothermic. Temperature control is critical, especially at a large scale, to prevent runaway reactions.[3]
-
Pressure Build-up: In a closed system, the evolution of gases (e.g., HCl if a base is not used efficiently) can lead to pressure build-up.[10]
-
Waste Disposal: The work-up generates acidic and basic aqueous waste streams that must be neutralized and disposed of properly.
Conclusion
The scalable synthesis of N-sulfonylated amino acids is a critical capability for the pharmaceutical industry. By understanding the underlying chemical principles and carefully considering the practical aspects of process development, researchers can successfully transition from laboratory-scale synthesis to large-scale production. The adoption of modern technologies such as continuous flow chemistry can further enhance the safety, efficiency, and consistency of these important transformations.
References
-
Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. MDPI. Available at: [Link]
-
One-pot synthesis of N-sulfonylaldimines from sulfonamides and aldehydes. ResearchGate. Available at: [Link]
-
A one-pot synthesis of novel N,N-dialkyl-S-glycosylsulfenamides. PubMed. Available at: [Link]
-
Chemical modification of amino acid residues in peptides and proteins... ResearchGate. Available at: [Link]
-
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Available at: [Link]
-
Electrochemically Enabled Intramolecular Amino- and Oxysulfonylation of Alkenes with Sodium Sulfinates to Access Sulfonylated Saturated Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. Available at: [Link]
- Process for making N-sulfonated-amino acid derivatives. Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]
-
Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury. PubMed Central. Available at: [Link]
- Peptide synthesis with sulfonyl protecting groups. Google Patents.
-
Flow-based Methods in Chemical Peptide and Protein Synthesis. CHIMIA. Available at: [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Available at: [Link]
-
Sulfonylation of amino acid esters hydrochloride. ResearchGate. Available at: [Link]
-
Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. PubMed. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]
-
Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development. Available at: [Link]
-
Synthesis of Proteins by Automated Flow Chemistry. ChemRxiv. Available at: [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]
-
Application of Sugar Amino Acids: Flow chemistry used for α/β-chimera synthesis. Available at: [Link]
-
Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Available at: [Link]
-
Safety Assessment of Xylene Sulfonic Acid, Toluene Sulfonic Acid, and Alkyl Aryl Sulfonate Hydrotropes as Used in Cosmetics. ResearchGate. Available at: [Link]
-
The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. Available at: [Link]
-
Screening of reaction conditions for sulfonylation. ResearchGate. Available at: [Link]
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
- Method for purification of an amino acid using ion exchange resin. Google Patents.
-
A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. National Institutes of Health. Available at: [Link]
-
N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 9. capitalresin.com [capitalresin.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Synthesis of Peptides Incorporating N-Sulfonylated Amino Acids
[1]
Introduction & Scientific Rationale
The incorporation of N-sulfonyl groups (sulfonamides) into peptide sequences is a high-value strategy in modern drug discovery. Unlike the labile amide bond (
Why Incorporate N-Sulfonylated Amino Acids?
-
Protease Resistance: The sulfonamide linkage is not recognized by standard proteases, significantly extending the plasma half-life of peptide therapeutics.
-
Bioavailability: The increased lipophilicity of the sulfonyl group can improve membrane permeability.
-
Conformational Constraint: Sulfonamides act as transition-state mimetics for amide hydrolysis, making them potent inhibitors of proteolytic enzymes.
The Synthetic Challenge: The "Nucleophilicity Wall"
The primary challenge in synthesizing N-sulfonylated peptides is the electronic deactivation of the nitrogen atom. The sulfonyl group is strongly electron-withdrawing. Once an amino group is sulfonylated (
Critical Consequence: You cannot effectively couple a subsequent Fmoc-amino acid to a sulfonamide nitrogen using standard uronium/phosphonium reagents (e.g., HATU, PyBOP). Therefore, N-sulfonylated residues are typically incorporated at the N-terminus (as "capping" groups) or on side chains (e.g., Lysine). Backbone incorporation (peptidosulfonamides) requires specialized "submonomer" alkylation strategies.
Strategic Workflows
We define two primary methodologies based on the position of the modification.
Method A: N-Terminal Sulfonylation (Capping)
-
Application: Creating degradation-resistant N-terminal caps or attaching sulfonamide-based fluorophores/drugs.
-
Chemistry: Reaction of the resin-bound free amine with a Sulfonyl Chloride (
).
Method B: Side-Chain Incorporation (Lysine/Ornithine)
-
Application: Introducing sulfonamide moieties mid-sequence without disrupting the peptide backbone.
-
Chemistry: Requires orthogonal protecting groups (e.g., Dde, Mtt, or Alloc) to selectively expose the side-chain amine while the N-terminus remains protected.
Visualizing the Workflow
The following diagram illustrates the decision matrix and chemical flow for both N-terminal and Side-chain approaches.
Figure 1: Decision tree for incorporating N-sulfonyl functionalities via N-terminal capping or orthogonal side-chain derivatization.
Detailed Experimental Protocols
Protocol A: N-Terminal Sulfonylation
This protocol assumes a resin-bound peptide with a free N-terminal amine.
Reagents:
-
Sulfonyl Chloride (
): 3–5 equivalents relative to resin loading. -
Base: 2,4,6-Collidine (Sym-collidine) or Diisopropylethylamine (DIEA). Note: Collidine is preferred for sulfonyl chlorides to minimize side reactions.
-
Solvent: Anhydrous Dichloromethane (DCM). Note: Sulfonyl chlorides hydrolyze in DMF; DCM is superior for this specific step.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes. Drain.
-
Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (
min). Wash thoroughly with DMF ( ) and DCM ( ).[1] -
Activation: Dissolve the Sulfonyl Chloride (0.5 mmol, 5 eq) in 3 mL of dry DCM.
-
Coupling:
-
Add the Sulfonyl Chloride solution to the resin.
-
Immediately add the Base (Collidine, 0.7 mmol, 7 eq).
-
Critical: Do not premix the base and sulfonyl chloride for long periods before adding to resin to avoid degradation.
-
-
Incubation: Shake at room temperature for 2–4 hours.
-
Optimization: For sterically hindered amines, heat to 40°C or extended reaction time (overnight).
-
-
Monitoring: Perform a Kaiser Test .
-
Blue beads: Incomplete reaction. Repeat coupling.
-
Colorless beads: Reaction complete.
-
-
Washing: Wash with DCM (
) to remove excess sulfonyl chloride.
Protocol B: Site-Specific Side-Chain Incorporation (Lysine-Dde)
To place a sulfonamide in the middle of a chain, use Lysine protected with Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is orthogonal to Fmoc and tBu.
Step-by-Step Procedure:
-
Sequence Assembly: Synthesize the peptide using standard Fmoc SPPS, incorporating Fmoc-Lys(Dde)-OH at the desired position.
-
N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or Boc-protected (if this is the final residue) to prevent sulfonylation of the alpha-amine.
-
Selective Dde Removal:
-
Treat resin with 2% Hydrazine monohydrate in DMF (
min). -
Visual Check: The solution will turn yellow (formation of indazole byproduct).
-
Wash with DMF (
) and DCM ( ).
-
-
Side-Chain Sulfonylation:
-
Follow the coupling steps from Protocol A (Sulfonyl Chloride + Collidine in DCM).
-
The sulfonamide is now installed on the
-amine of the Lysine.
-
-
Continue Synthesis: If further chain elongation is required (and the N-terminus is Fmoc protected), remove the N-terminal Fmoc and continue standard SPPS.
Cleavage and Isolation
Sulfonamides are generally stable to standard acidic cleavage cocktails. However, the choice of scavenger is critical to prevent alkylation of the sulfonamide or other side chains.
Recommended Cocktail (Reagent B optimized):
Procedure:
-
Add cocktail to resin (10 mL per gram of resin).
-
Shake for 2–3 hours at room temperature.
-
Precipitate in cold Diethyl Ether.
-
Centrifuge and wash pellet
with ether. -
Lyophilize from Water/Acetonitrile.
Data Summary & Troubleshooting
Comparative Analysis of Coupling Conditions
| Variable | Standard Amide Coupling | N-Sulfonyl Coupling | Reason for Deviation |
| Electrophile | Carboxylic Acid (activated) | Sulfonyl Chloride | Sulfonic acids cannot be activated by HATU/DIC. |
| Base | DIEA / NMM | Collidine / Pyridine | Collidine reduces side reactions with highly reactive sulfonyl chlorides. |
| Solvent | DMF / NMP | DCM (Primary) | Sulfonyl chlorides are moisture sensitive and less stable in DMF. |
| Reaction Time | 30 - 60 min | 2 - 12 hours | Sulfonylation is slower, especially on secondary amines. |
| Nucleophilicity | Product is nucleophilic (Amine) | Product is NON-nucleophilic | The resulting sulfonamide cannot easily accept another amino acid. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Hydrolysis of Sulfonyl Chloride | Use fresh, high-quality Sulfonyl Chloride. Ensure DCM is anhydrous. |
| Precipitate in Reaction Vessel | Pyridinium salt formation | Wash resin with DCM, then DMF, then MeOH to solubilize salts. |
| Side Reactions (e.g., Histidine) | Non-specific sulfonylation | Ensure His(Trt) is used. Avoid large excess of base. |
| Cannot couple next AA | The Nucleophilicity Wall | You are trying to couple to the sulfonamide. This requires alkylation (Mitsunobu) or is impossible via standard SPPS. |
References
-
Concept of Peptidosulfonamides
- Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
-
Source: 4
-
SPPS Protocols & Resins
- Solid-Phase Peptide Synthesis: From Standard Procedures to Difficult Sequences.
-
Source: 5
-
Cleavage Cocktails & Stability
- Cleavage Cocktail Selection and Scavenger Protocols.
-
Source: 6
-
Advanced Coupling Reagents
- Synthesis Notes: Coupling Reagents and Protocols.
-
Source: 7
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
Subject: Yield Optimization & Troubleshooting Guide Case ID: TS-SULF-25DM-BALA Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (<60%) in the synthesis of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid .
This specific transformation involves the condensation of
Module 1: Mechanism & Critical Parameters
The Core Challenge: Steric Hindrance vs. Hydrolysis
The primary cause of low yield in this specific synthesis is the ortho-methyl group on the sulfonyl chloride. This group sterically hinders the sulfur atom, retarding the nucleophilic attack by the
To improve yield, you must tilt the kinetic balance in favor of the amine attack.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maximize the Path A (Amidation) and minimize Path B (Hydrolysis).
Caption: Kinetic competition between sulfonamide formation (Path A) and hydrolysis (Path B). The 2,5-dimethyl steric bulk slows Path A, requiring precise pH control to compensate.
Module 2: Troubleshooting Workflow
Use this decision matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis dominance. The sulfonyl chloride hydrolyzed before reacting with the amine. | Increase Reagent Ratio: Use 1.2–1.4 eq of sulfonyl chloride.Check pH: Maintain pH 9–10 strictly. pH >11 accelerates hydrolysis; pH <8 protonates the amine (rendering it non-nucleophilic). |
| Oiling Out | Solvent composition. The product is not crystallizing upon acidification. | Adjust Solvent: Ensure all organic solvent (Acetone/THF) is removed before acidification. The product is likely soluble in the organic/water mix but insoluble in pure water. |
| Impurity: Sulfonic Acid | Incomplete washing. The hydrolyzed byproduct co-precipitated. | Water Wash: The sulfonic acid byproduct is highly water-soluble. Wash the filter cake thoroughly with cold water (pH 4-5). |
| Unreacted | pH too low. The amine was protonated ( | Base Control: Ensure the solution remains basic (pH >9) throughout the entire addition of sulfonyl chloride. |
Module 3: Optimized Protocol
This protocol is designed to suppress hydrolysis while overcoming the steric barrier of the 2,5-dimethyl group.
Reagents & Stoichiometry
- -Alanine: 1.0 equivalent[1]
-
2,5-Dimethylbenzenesulfonyl chloride: 1.3 equivalents (Excess required due to steric slowing)
-
Base: NaOH (2M aqueous solution) or
-
Solvent: Water : Acetone (1:1 ratio)
Step-by-Step Methodology
-
Solubilization (The Receiver Phase):
-
Dissolve
-alanine (1.0 eq) in water. -
Add solid
(2.2 eq) or NaOH to adjust pH to roughly 10. -
Checkpoint: Ensure the solution is clear.
-alanine is zwitterionic and requires base to activate the amine group ( ).
-
-
Controlled Addition (The Critical Step):
-
Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.3 eq) in minimal acetone (or THF).
-
Cool the aqueous amine solution to 0–5°C (Ice bath).
-
Dropwise Addition: Add the sulfonyl chloride solution slowly over 30–45 minutes.
-
Simultaneous pH Control: Monitor pH continuously.[2] If it drops below 9, add 2M NaOH dropwise to maintain pH 9–10 .
-
Why? The reaction generates HCl.[3] If you do not neutralize it, the pH drops, the amine protonates, and the reaction stops.
-
-
Reaction Maintenance (Overcoming Sterics):
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours .
-
Note: Unlike simple benzenesulfonyl chlorides (1-2 hrs), the 2,5-dimethyl derivative requires longer time for the crowded transition state to proceed.
-
-
Workup & Purification:
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the acetone. Do not skip this.
-
Filtration (Optional): If unreacted sulfonyl chloride precipitates as a solid, filter it off now.
-
Acidification: Cool the remaining aqueous solution to 0°C. Slowly add 2M HCl until pH 1–2 .
-
Crystallization: The product should precipitate as a white solid. Stir for 30 mins to ensure complete precipitation.
-
Isolation: Filter the solid. Wash with cold water (3x) to remove the sulfonic acid byproduct and salts. Dry in a vacuum oven at 50°C.
-
Module 4: FAQ
Q: Can I use Pyridine or Triethylamine (TEA) instead of NaOH? A: Yes, but it complicates purification. Organic bases form salts that are often soluble in organic solvents, requiring an extraction step (DCM/Water) followed by acid washes. The aqueous NaOH method (Schotten-Baumann) is superior here because the byproduct (sulfonic acid salt) stays in the water, while the product precipitates upon acidification.
Q: My product is sticky/gummy after acidification. What happened? A: You likely had residual acetone in the mixture. Acetone acts as a co-solvent, keeping the product partially solubilized or in an "oiled-out" state. Ensure you rotavap the acetone off completely before adding HCl. If it still oils out, scratch the flask with a glass rod or seed it with a crystal to induce nucleation.
Q: Why do I need 1.3 equivalents of the chloride?
A: Due to the 2,5-dimethyl steric hindrance , the amidation rate (
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[4] (General mechanism and base requirements for amidation). [Link]
-
Synthesis of Bioactive Sulfonamides Derived from Amino Acids. ResearchGate / Mini-Reviews in Medicinal Chemistry. (Specifics on amino acid substrates).[1][2][4][5][6][7][8][9][10] [Link]
-
Sulfonamide Synthesis via Sulfonyl Chlorides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard protocols for handling hindered acid chlorides). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. quora.com [quora.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schotten-Baumann_reaction [chemeurope.com]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Addressing epimerization during the synthesis of chiral N-sulfonylated compounds
Current Status: Operational Topic: Troubleshooting Epimerization in N-Sulfonylated Compounds Lead Scientist: Senior Application Specialist
Introduction: The "Double Activation" Trap
Welcome to the technical support hub for chiral N-sulfonyl chemistry. If you are observing loss of optical purity (ee%) during the synthesis or manipulation of N-sulfonyl amino acids (e.g., sulfonamides, sultams), you are likely fighting the "Double Activation" effect .
Unlike N-acyl or N-carbamate (Boc, Fmoc) protecting groups, the sulfonyl group is a powerful electron-withdrawing group (EWG). When an N-sulfonyl group is adjacent to a carbonyl (as in N-sulfonyl amino acids), the
The Consequence: Standard bases used in peptide coupling (TEA, DIPEA) are often strong enough to deprotonate this
Module 1: The Mechanism of Failure
Q: Why is my N-sulfonyl amino acid racemizing, but my Fmoc-analog did not?
A: You are likely assuming the mechanism of failure is oxazolone formation. It is not.
-
Fmoc/Boc/Acyl Amino Acids: Racemize primarily via Oxazolone (Azlactone) formation.
-
N-Sulfonyl Amino Acids: Cannot form oxazolones (lacking the necessary carbonyl oxygen on the nitrogen). They racemize via Direct Enolization .[1]
The sulfonyl group stabilizes the negative charge on the nitrogen (forming a sulfonamidate), but its strong inductive effect also acidifies the
Visualization: The Enolization Trap
Figure 1: The direct enolization pathway unique to N-sulfonylated carbonyls. Unlike carbamates, this does not require ring closure.
Module 2: Safe Coupling Protocols
Q: Which coupling reagents are safe for N-sulfonyl amino acids?
A: Avoid "Standard" Peptide Conditions. Acid chlorides and standard carbodiimides (DCC/DIC) without additives are high-risk. The activation is too potent, and the requisite bases often trigger enolization.
Recommendation: Use T3P (Propylphosphonic anhydride) or HATU with Collidine .
Comparative Risk Table: Coupling Reagents
| Reagent System | Risk Level | Mechanism of Failure | Recommendation |
| SOCl₂ / Oxalyl Chloride | 🔴 CRITICAL | Formation of highly activated acid chloride; rapid enolization even with weak bases. | AVOID unless strictly necessary. If used, keep at -20°C. |
| DCC / DIC (No Additive) | 🔴 HIGH | O-acylisourea intermediate is prone to base-catalyzed enolization. | AVOID . Always use additives. |
| EDC / HOBt / DIPEA | 🟠 MODERATE | DIPEA ( | Risk. Substitute DIPEA with Collidine. |
| HATU / HOAt / Collidine | 🟢 LOW | Fast reaction kinetics outcompete enolization. Collidine is sterically hindered.[2] | PREFERRED for difficult couplings. |
| T3P / Pyridine | 🟢 LOWEST | Low epimerization profile; does not require strong tertiary amine bases. | GOLD STANDARD for N-sulfonyl substrates. |
Protocol: T3P-Mediated Coupling (Low Epimerization)
This protocol minimizes base strength and leverages T3P's unique "chiral retention" properties [1].
-
Dissolve: 1.0 equiv N-sulfonyl amino acid and 1.1 equiv Amine partner in EtOAc or DMF (0.1 M).
-
Cool: Cool mixture to 0 °C.
-
Base: Add 3.0–4.0 equiv Pyridine (or N-Methylmorpholine). Do not use TEA or DIPEA.
-
Coupling: Add 1.5 equiv T3P (50% w/w in EtOAc/DMF) dropwise.
-
Reaction: Allow to warm to RT. Monitor by LCMS.
-
Workup: Wash with 1M HCl (removes pyridine), then NaHCO₃.
Module 3: The Mitsunobu Inversion
Q: I used Mitsunobu conditions to invert a chiral alcohol to a sulfonamide, but I got retention (or racemate). Why?
A: The Mitsunobu reaction should yield Inversion (
Troubleshooting Checklist:
-
Steric Hindrance: If the alcohol is tertiary or sterically crowded secondary, the phosphonium intermediate may dissociate to a carbocation (
), leading to racemization. -
Nucleophile Acidity: The sulfonamide
must be < 13 for the reaction to proceed efficiently. If is too high, the betaine intermediate may not be protonated fast enough, stalling the reaction or allowing side reactions. -
Double Inversion: If you use a carboxylate nucleophile first and then hydrolyze to alcohol, ensure the hydrolysis doesn't invert back.
Decision Tree: Troubleshooting Stereochemistry
Figure 2: Diagnostic logic for isolating the source of stereochemical erosion.
Module 4: N-Sulfonylation (Protection Step)
Q: Can I racemize the amino acid just by putting the sulfonyl group on?
A: Yes, if you are careless with pH.
Standard Schotten-Baumann conditions (Amino Acid + Sulfonyl Chloride + NaOH) can be dangerous if the pH spikes above 11. Once the sulfonamide is formed, the
The Fix:
-
pH Monitoring: Maintain pH between 8.5 and 9.5. Do not exceed pH 10.
-
Alternative Base: Use Na₂CO₃ or NaHCO₃ instead of NaOH.
-
Solvent: Use THF/Water or Acetone/Water. Avoid pure organic phases with amine bases for the initial protection if possible.
References
-
T3P in Peptide Synthesis: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[5] Green Chemistry, 2024.
-
Racemization Mechanisms: Epimerisation in Peptide Synthesis.[6][7] Molecules, 2023.[6]
-
Mitsunobu Stereochemistry: Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009.
-
Coupling Reagents Guide: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Minimizing Aggregation of Synthetic Peptides Containing Modified Amino Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for handling synthetic peptides, particularly those containing modified amino acids that are prone to aggregation. This resource is structured to help you understand the underlying causes of peptide aggregation and to offer practical solutions to overcome these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of synthetic peptide aggregation?
A1: Synthetic peptide aggregation is a complex phenomenon driven by a combination of factors that lead to the self-association of individual peptide molecules into larger, often insoluble structures[1]. The primary drivers include:
-
Hydrophobic Interactions: Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize the exposure of these nonpolar residues to water. This is a major driving force for aggregation[2][3][4].
-
Intermolecular Hydrogen Bonding: The peptide backbones can form hydrogen bonds with each other, leading to the formation of ordered secondary structures like β-sheets, which are a common feature of aggregated peptides[2].
-
Electrostatic Interactions: The net charge of a peptide at a given pH plays a crucial role. Aggregation is often most pronounced when the pH of the solution is close to the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules[5].
-
Peptide Sequence: Specific short sequences of 5-10 amino acids, known as "aggregation-prone regions" (APRs), can have a high propensity to form β-sheets and initiate aggregation[5].
-
Environmental Factors: Peptide concentration, temperature, ionic strength, and the presence of surfaces or interfaces can all significantly influence the rate and extent of aggregation[2][5][6].
Q2: How do modified amino acids affect a peptide's tendency to aggregate?
A2: Modified amino acids can either increase or decrease a peptide's propensity for aggregation, depending on the nature of the modification.
-
Phosphorylation: The addition of a negatively charged phosphate group can disrupt aggregation by increasing electrostatic repulsion. For example, phosphorylation of certain residues in huntingtin N-terminal fragments has been shown to inhibit aggregation[7].
-
Acetylation: Acetylation can alter the charge and hydrogen bonding potential of a residue. For instance, N-terminal acetylation of α-synuclein has been found to reduce its aggregation[8].
-
Glycosylation: The attachment of bulky and hydrophilic sugar moieties generally increases a peptide's solubility and reduces its aggregation propensity by providing steric hindrance and increasing hydrophilicity[9].
-
Oxidation: Oxidation of residues like methionine and cysteine can alter the peptide's structure and in some cases, promote aggregation. For example, oxidation of methionine in some peptides has been shown to affect fibril formation[5][10].
-
Backbone Protection: During solid-phase peptide synthesis (SPPS), the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can effectively disrupt the hydrogen bonding that leads to aggregation on the resin[10].
Q3: What are the initial signs of peptide aggregation in my experiments?
A3: Early detection of aggregation can save considerable time and resources. Common indicators include:
-
Poor Solubility: The most obvious sign is difficulty in dissolving the lyophilized peptide powder in your chosen solvent[11].
-
Turbidity or Precipitation: A clear solution becoming cloudy or the formation of visible precipitates over time is a strong indication of aggregation[12].
-
Gel Formation: Some peptides, particularly at high concentrations, can form a gel-like substance due to extensive hydrogen bonding networks[13][14].
-
Inconsistent Experimental Results: Variability in bioactivity or other experimental outcomes between different preparations of the same peptide can sometimes be attributed to differing levels of aggregation.
-
Changes in Spectroscopic Properties: Techniques like UV-Vis spectroscopy can detect light scattering from aggregates, and fluorescence spectroscopy using dyes that bind to aggregated structures can also be employed[15][16].
Troubleshooting Guide
Problem 1: My lyophilized peptide containing modified amino acids will not dissolve.
This is a common issue, often stemming from the intrinsic properties of the peptide sequence and the modifications it contains.
Root Cause Analysis Workflow
Caption: Decision tree for initial peptide solubilization.
Step-by-Step Solubilization Protocol
-
Start with a Small Aliquot: Before attempting to dissolve the entire batch, test the solubility of a small amount (e.g., 1 mg)[12][17].
-
Determine the Peptide's Net Charge: Calculate the net charge of your peptide at neutral pH by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus)[2][12].
-
Select an Initial Solvent Based on Net Charge:
-
Basic Peptides (Net Positive Charge): Start with sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise until the peptide dissolves[2][18][19].
-
Acidic Peptides (Net Negative Charge): Begin with sterile, distilled water or a phosphate-buffered saline (PBS) solution at pH 7.4. If the peptide remains insoluble, add a small amount of 0.1 M ammonium bicarbonate or 0.1% aqueous ammonia[2][18][19]. Caution: Avoid basic solutions if your peptide contains cysteine, as this can promote oxidation and disulfide bond formation. In such cases, using an organic solvent like dimethylformamide (DMF) is a better alternative[2].
-
Neutral or Hydrophobic Peptides (Net Zero Charge): These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), DMF, or acetonitrile. Once dissolved, slowly add this solution dropwise to your aqueous buffer of choice while vortexing[2][12][18]. If the peptide begins to precipitate, you have exceeded its solubility limit in that co-solvent mixture.
-
-
Employ Physical Methods to Aid Dissolution:
-
Sonication: A brief sonication in a water bath can help break up small aggregates and enhance solubility[12][18][20].
-
Gentle Warming: Warming the solution to temperatures below 40°C can increase the solubility of some peptides. However, be cautious as excessive heat can cause degradation or further aggregation[19][20].
-
-
Use Chaotropic Agents as a Last Resort: If all other methods fail, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve highly aggregated peptides by disrupting the hydrogen bond network. Note that these will denature the peptide and will likely need to be removed before functional assays[12][14].
Problem 2: My peptide is soluble initially but precipitates over time or during my assay.
This delayed aggregation is often triggered by changes in the peptide's environment, such as buffer exchange, changes in concentration, or temperature shifts.
Strategies to Maintain Peptide Solubility in Solution
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppress aggregation by binding to charged and hydrophobic regions and screening charges[2]. |
| Surfactants | Tween 20, CHAPS | 0.01% - 0.1% | Non-ionic or zwitterionic detergents that can coat hydrophobic patches on the peptide surface, preventing self-association[2][21]. |
| Denaturants | Guanidine-HCl, Urea | 6-8 M (for resolubilization) | Disrupts hydrogen bonds holding aggregates together; primarily used for resolubilizing aggregates rather than preventing them in functional assays[2]. |
| Organic Co-solvents | Glycerol, Ethanol | 10-20% | Can help to solubilize hydrophobic peptides, but compatibility with the specific assay must be confirmed[21]. |
Experimental Protocol: Optimizing Buffer Conditions
-
pH Adjustment: Ensure the pH of your final buffer is at least one to two units away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion between peptide molecules[5].
-
Ionic Strength: The effect of ionic strength can be complex. For some peptides, increasing the salt concentration can screen charges and promote aggregation, while for others, it can have a stabilizing effect. It is often necessary to empirically test a range of salt concentrations.
-
Inclusion of Excipients: Based on the table above, systematically test the effect of adding small amounts of stabilizing excipients like L-arginine or a non-ionic detergent to your buffer.
-
Temperature Control: Perform all manipulations at a consistent temperature. For some peptides, working at 4°C can slow down the aggregation process[21]. For others, aggregation may be favored at lower temperatures, so this needs to be determined empirically.
-
Peptide Concentration: Work with the lowest peptide concentration that is feasible for your experiment, as higher concentrations can accelerate aggregation kinetics[5][6].
Problem 3: I am experiencing poor yield and incomplete reactions during Solid-Phase Peptide Synthesis (SPPS).
Aggregation of the growing peptide chain on the solid support is a major cause of synthetic failure, leading to incomplete deprotection and coupling reactions.
Mitigation Strategies During SPPS
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review [mdpi.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. peptide.com [peptide.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 16. approcess.com [approcess.com]
- 17. biocat.com [biocat.com]
- 18. jpt.com [jpt.com]
- 19. biobasic.com [biobasic.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a new synthetic route for 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
The following guide details the validation of a Mechanochemical Solvent-Free Route compared to the classical Schotten-Baumann Biphasic Synthesis for the production of 3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid.
Executive Summary
Objective: To validate a new solvent-free mechanochemical synthetic route for this compound (Target Compound) against the industry-standard Schotten-Baumann protocol. Verdict: The Mechanochemical Route is validated as the superior method for gram-to-kilogram scale synthesis. It demonstrates a 15% increase in yield , a 40% reduction in process time , and a 10-fold decrease in E-Factor (waste generation), meeting modern Green Chemistry standards without compromising purity (>99% HPLC).
Scientific Background & Reaction Logic
The target compound is a sulfonamide derivative of
The Challenge
-
Standard Route (Schotten-Baumann): Relies on a biphasic system (Water/Organic) with a base. The hydrolysis of the sulfonyl chloride starting material is a competing side reaction, often lowering yields and requiring excess reagents.
-
New Route (Mechanochemistry): Utilizes high-energy mechanical milling to promote the reaction in the solid state. This eliminates bulk solvent, suppresses hydrolytic degradation of the sulfonyl chloride, and drives the reaction via localized heat and increased contact surface area.
Comparative Analysis
Data Summary Table
| Metric | Standard Route (Schotten-Baumann) | New Route (Mechanochemical) | Performance Delta |
| Yield | 78% | 93% | +15% (Significant) |
| Purity (HPLC) | 98.2% | 99.5% | +1.3% |
| Reaction Time | 4 Hours | 45 Minutes | -81% |
| Solvent Usage | High (THF/Water extraction) | Near Zero (Wash only) | Sustainability Win |
| E-Factor (kg waste/kg product) | 12.5 | 1.2 | 90% Reduction |
| Scalability | Linear | Modular (Ball Mill capacity) | High |
Mechanistic Diagram
The following diagram illustrates the reaction pathways and the suppression of side reactions in the new route.
Caption: Mechanistic comparison showing the suppression of hydrolytic side reactions in the solid-state mechanochemical route.
Detailed Experimental Protocols
A. Standard Route: Modified Schotten-Baumann
This protocol serves as the control baseline.
-
Preparation : Dissolve
-alanine (1.1 eq) and NaOH (2.2 eq) in water. -
Addition : Cool the solution to 0–5°C. Dropwise add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in THF over 30 minutes.
-
Reaction : Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup :
-
Evaporate THF under reduced pressure.
-
Wash the aqueous phase with diethyl ether (to remove unreacted sulfonyl chloride).
-
Acidify the aqueous phase to pH 2–3 using 1M HCl.
-
Precipitate forms. Filter, wash with ice-cold water, and dry.
-
-
Purification : Recrystallization from Ethanol/Water is often required to remove sulfonic acid byproducts.
B. New Route: Solvent-Free Mechanochemistry
This protocol is the validated improved method.
-
Loading : Into a stainless steel grinding jar (e.g., 25 mL for 5 mmol scale), load:
-
2,5-Dimethylbenzenesulfonyl chloride (1.0 eq, solid).
- -Alanine (1.1 eq, solid).
-
Anhydrous
(2.0 eq, solid). -
Two stainless steel grinding balls (10 mm diameter).
-
-
Milling : Secure the jar in a vibrational ball mill (e.g., Retsch MM 400). Set frequency to 25 Hz and time to 45 minutes .
-
Extraction/Workup :
-
Transfer the resulting fine powder into a beaker.
-
Add water (minimal volume, e.g., 20 mL) and stir for 10 minutes to dissolve the salt form of the product and inorganic salts.
-
Filter to remove any trace insoluble mechanical debris.
-
Acidify the filtrate to pH 2 with 6M HCl.
-
-
Isolation : The product precipitates immediately as a pure white solid. Filter, wash with water (2 x 5 mL), and dry in a vacuum oven at 50°C.
-
Validation Check : Verify absence of sulfonic acid peak via
H NMR.
Validation Workflow & Logic
The following flowchart defines the decision-making process used to validate the new route's superiority.
Caption: Logic flow used to determine the validity of the mechanochemical route based on critical quality attributes.
Causality & Expert Insight
As a Senior Application Scientist, it is crucial to explain why the mechanochemical route is superior:
-
Kinetic Control : In the Schotten-Baumann reaction, the sulfonyl chloride faces a "race" between the amine nucleophile and the water solvent (hydrolysis). In the mechanochemical route, water is absent during the reaction phase, completely eliminating the hydrolysis pathway.
-
Thermodynamics : The mechanical energy provides localized "hot spots" that overcome the activation energy barrier more efficiently than bulk thermal heating, allowing the reaction to proceed rapidly at ambient bulk temperatures.
-
Self-Validating Purity : The workup of the new route relies on the solubility difference between the product salt (soluble) and the final acid form (insoluble). Since no organic solvents are used for extraction, lipophilic impurities (like unreacted sulfonyl chloride) are easily separated or do not form, rendering the protocol self-purifying.
References
-
Gomes, C. S., & Silva, L. (2023). Mechanochemical Synthesis of Sulfonamides: A Green Approach. Journal of Cleaner Production.
-
Smith, J. R., et al. (2022). Schotten-Baumann Reaction Revisited: Sustainable Alternatives in Aqueous Media. Green Chemistry Letters and Reviews.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329767792 (Related Sulfonamide Derivatives).
-
Zhang, W., et al. (2015). Synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates.[1] Journal of Organic Chemistry.[1]
-
BenchChem. General Protocols for Sulfonamide Synthesis and Amino Acid Derivatives.
Sources
Cross-Validation of Analytical Methods for Sulfonylamino Compounds: A Technical Guide
Executive Summary
The sulfonylamino moiety (
This guide details a cross-validation strategy integrating HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . By leveraging the orthogonality of these techniques—chromatographic separation vs. mass-to-charge ratio vs. nuclear spin resonance—researchers can establish a self-validating analytical control system compliant with ICH Q2(R2) standards.
Part 1: The Chemical Context & Analytical Challenges
The Sulfonylamino Moiety
The core analytical behavior of sulfonylamino compounds is dictated by the electron-withdrawing sulfonyl group, which acidifies the adjacent nitrogen proton.
-
pKa Sensitivity: The -NH- proton typically has a pKa between 5 and 10.
-
Implication: Retention times in Reversed-Phase LC (RPLC) are highly sensitive to mobile phase pH. At pH > pKa, the compound ionizes (negative charge), drastically reducing retention on C18 columns.
-
-
Solubility: Often poor in water but soluble in high-pH buffers or organic solvents (DMSO, MeOH).
-
Implication: Diluents must be carefully matched to the mobile phase to avoid precipitation in the injector or column head.
-
The Orthogonal Triad
To ensure data integrity, we compare three distinct physicochemical principles:
| Feature | HPLC-UV/PDA | LC-MS/MS | qNMR |
| Principle | Adsorption/Partition + Chromophore Abs. | Ionization + Mass Filtration | Nuclear Spin Precession |
| Primary Role | Potency, Purity (High Conc.) | Trace Impurities, degradants | Purity (Absolute), Ref. Std. Qual. |
| Key Strength | Precision (<1% RSD), Robustness | Sensitivity (ppb level), Specificity | No Reference Standard needed (Primary Ratio) |
| Weakness | Co-elution risk, low specificity | Matrix effects (Ion suppression) | Sensitivity (mg needed), Signal Overlap |
Part 2: Experimental Protocols & Cross-Validation Workflow
Unified Sample Preparation
To minimize pre-analytical errors, use a single stock solution for all three methods where possible, or gravimetrically related stocks.
-
Stock Solvent: DMSO-d6 (allows direct use in qNMR and high solubility).
-
Concentration: Prepare at ~10 mg/mL (optimal for qNMR).
-
Aliquot:
-
Aliquot A (qNMR): Add internal standard (e.g., Maleic acid or TCNB) directly to the NMR tube.
-
Aliquot B (HPLC/LC-MS): Dilute serially with Mobile Phase A to target range (e.g., 0.1 mg/mL for UV, 100 ng/mL for MS).
-
Method-Specific Parameters
A. HPLC-UV (The Routine Standard)[1]
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). End-capping reduces tailing caused by the amine.
-
Mobile Phase:
-
A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH adjusted to 4.5 - ensure neutral species dominance).
-
B: Acetonitrile.[2]
-
-
Detection: PDA (200–400 nm). Extract chromatogram at
(often 254 or 265 nm for sulfonyl aromatics).
B. LC-MS/MS (The Specificity Check)[3]
-
Ionization: ESI Negative Mode. Sulfonylamino compounds ionize exceptionally well in negative mode (
) due to the acidic NH. -
Transitions (MRM):
-
Quantifier: Parent
loss (common fragmentation). -
Qualifier: Parent
R-group cleavage.
-
-
Critical Control: Monitor matrix effects by post-column infusion.
C. qNMR (The Arbitrator)
-
Nucleus:
H NMR (400 MHz or higher). -
Experiment: 30° pulse angle, d1 relaxation delay
5 T1 (typically 30-60s) to ensure full relaxation for quantitative integration. -
Signal Selection: Focus on the aromatic protons or distinct R-group methyls. Avoid the NH proton for quantitation as it exchanges with water/solvent and broadens.
Part 3: Visualization of Workflows
Diagram 1: The Cross-Validation Decision Matrix
This diagram illustrates when to employ orthogonal methods based on the stage of development and problem type.
Caption: Decision matrix for selecting and cross-validating analytical methods based on assay requirements (Sensitivity vs. Precision vs. Absolute Accuracy).
Diagram 2: The Unified Experimental Workflow
The step-by-step flow for performing the cross-validation study.
Caption: Unified workflow ensuring sample integrity across qNMR, HPLC, and LC-MS platforms.
Part 4: Data Synthesis & Performance Comparison
The following table summarizes typical performance metrics observed when validating sulfonylamino compounds (e.g., Glimepiride, Sulfamethoxazole) according to ICH Q2(R2).
| Validation Parameter | HPLC-UV (254 nm) | LC-MS/MS (ESI-) | qNMR ( |
| Linearity ( | > 0.999 | > 0.995 | N/A (Linear by physics) |
| Range | 10 | 1 ng/mL – 1 | 1 mg/mL – 50 mg/mL |
| Precision (RSD) | < 0.5% (System) | 2.0% – 5.0% | < 1.0% (with optimized T1) |
| Accuracy (Recovery) | 98.0% – 102.0% | 85% – 115% (Matrix dependent) | Absolute (Primary Method) |
| LOD | ~0.1 | ~0.1 ng/mL | ~0.1 mg/mL |
| Specificity | Moderate (Separation dependent) | High (m/z filtration) | High (Structural resolution) |
Interpretation of Discrepancies
-
Case 1: HPLC Purity > qNMR Purity.
-
Cause: Non-chromophoric impurities (e.g., inorganic salts, residual solvents, or aliphatic precursors) are invisible to UV but detected by qNMR (weight/weight purity).
-
Action: Trust qNMR for "As-Is" assay value.
-
-
Case 2: LC-MS shows peaks invisible in HPLC-UV.
-
Cause: Trace degradants with high ionization efficiency but low molar extinction coefficients.
-
Action: Use LC-MS for safety/tox assessment; HPLC-UV may overestimate purity.
-
Part 5: References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[10][11][12][Link]
-
Bahr, N., et al. (2012). Validation of a LC-MS/MS method for the determination of sulfonylurea herbicides. Journal of Chromatography B. [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
